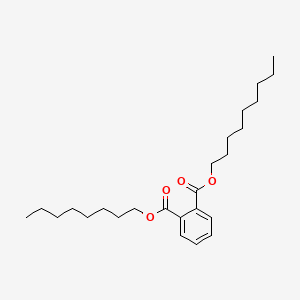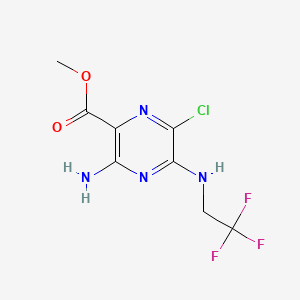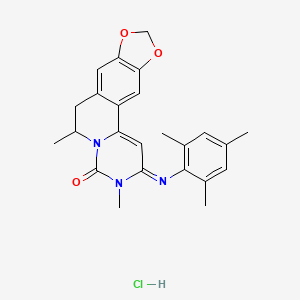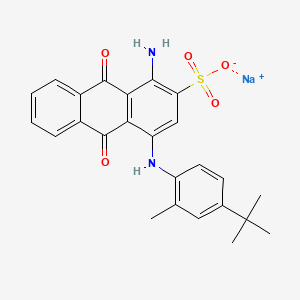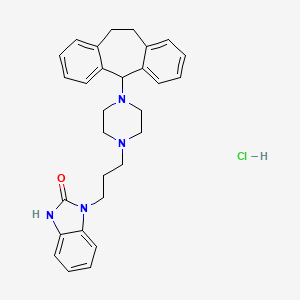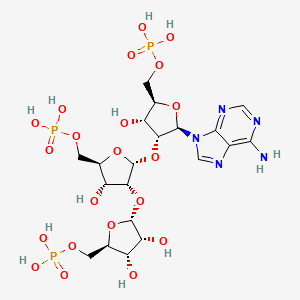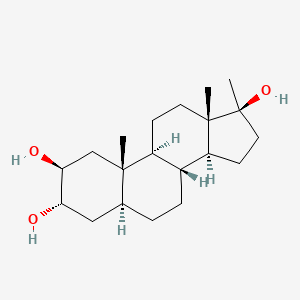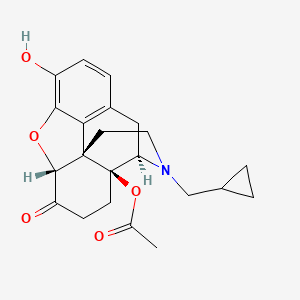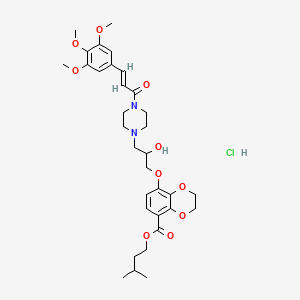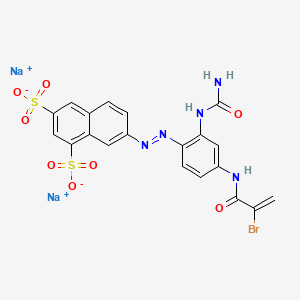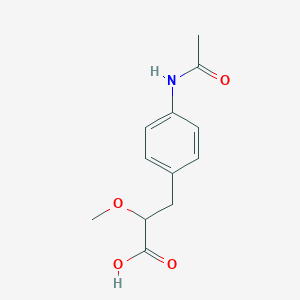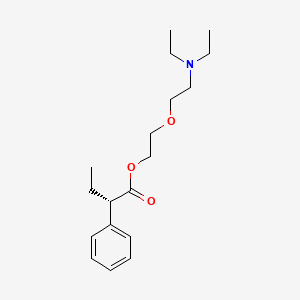
Butamirate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions
Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.
Oxidation: Various oxidized metabolites, including carboxylic acids and alcohols
Applications De Recherche Scientifique
Butamirate, (S)-, has several scientific research applications:
Chemistry: Used as a model compound in the study of ester hydrolysis and oxidation reactions.
Biology: Investigated for its effects on the central nervous system, particularly its binding affinity to the cough center in the medulla oblongata
Medicine: Widely used as an antitussive agent in the treatment of dry cough. .
Industry: Employed in the formulation of various pharmaceutical products, including syrups and tablets
Mécanisme D'action
The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .
Comparaison Avec Des Composés Similaires
Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:
Oxeladin: Contains an additional ethyl group in its carboxylic acid.
Pentoxyverine: Has both ethyl groups of oxeladin replaced by one cyclopentyl group.
Uniqueness
Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .
Similar Compounds
- Oxeladin
- Pentoxyverine
- Dextromethorphan
- Codeine
- Pholcodine
Propriétés
Numéro CAS |
133961-94-1 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |
Clé InChI |
DDVUMDPCZWBYRA-KRWDZBQOSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



